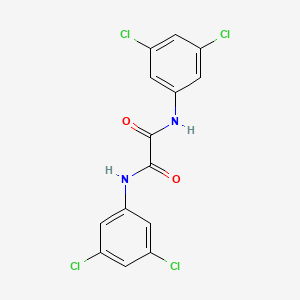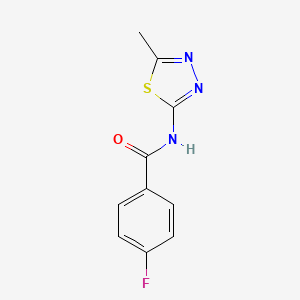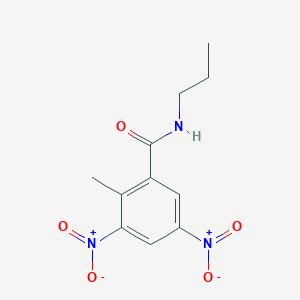
N,N'-bis(3,5-dichlorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE is a chemical compound characterized by the presence of two 3,5-dichlorophenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE typically involves the reaction of 3,5-dichloroaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-BIS(3,4-DICHLOROPHENYL)ETHANEDIAMIDE
- N-CYCLOPENTYL-N’-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE
Comparison
N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. Compared to N,N-BIS(3,4-DICHLOROPHENYL)ETHANEDIAMIDE, the 3,5-dichloro derivative may exhibit different steric and electronic properties, affecting its chemical behavior and biological activity.
Properties
Molecular Formula |
C14H8Cl4N2O2 |
|---|---|
Molecular Weight |
378.0 g/mol |
IUPAC Name |
N,N'-bis(3,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C14H8Cl4N2O2/c15-7-1-8(16)4-11(3-7)19-13(21)14(22)20-12-5-9(17)2-10(18)6-12/h1-6H,(H,19,21)(H,20,22) |
InChI Key |
IREHUSGSTLREGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017397.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B11017400.png)
![2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11017405.png)
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11017407.png)
![N-(3-methylpyridin-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11017414.png)
![N-(4-acetamidophenyl)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017420.png)
![4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B11017426.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11017434.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11017435.png)
![1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11017441.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11017445.png)

![2'-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11017465.png)

